2-Nitro-4-(trifluoromethyl)phenylhydrazine
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Overview
Description
2-Nitro-4-(trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H6F3N3O2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
Target of Action
Similar compounds such as phenylhydrazines have been known to interact with various biological targets .
Mode of Action
It’s known that phenylhydrazines can act as reductants in various chemical reactions . They can donate electrons and participate in redox reactions, which could potentially alter the function of their biological targets.
Biochemical Pathways
Phenylhydrazines have been used in the reduction and functionalization of graphene oxide , indicating their potential role in redox reactions and the modification of biochemical compounds.
Action Environment
The action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)phenylhydrazine can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , indicating that temperature could affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological environment could also influence its action and efficacy.
Preparation Methods
The synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine typically involves the nitration of 4-(trifluoromethyl)aniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of strong acids and reducing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives and substituted phenylhydrazines .
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)phenylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)phenylhydrazine can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenylhydrazine: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitro-4-(trifluoromethyl)aniline: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
2-Nitro-4-(trifluoromethyl)phenol: Has a hydroxyl group instead of a hydrazine group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBJSMUUWDXKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397130 |
Source
|
Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-50-4 |
Source
|
Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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